(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate

eosinophil peroxidase protein oxidation biomarker specificity

(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate (CAS 300-38-9 for the anhydrous form; the hydrate bears CAS 1312313-75-9) is the L-enantiomer of 3,5-dibromotyrosine, a dihalogenated aromatic amino acid. It crystallizes as efflorescent orthorhombic needles or plates from water and decomposes at 245 °C when anhydrous.

Molecular Formula C9H11Br2NO4
Molecular Weight 357.00 g/mol
Cat. No. B11961724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate
Molecular FormulaC9H11Br2NO4
Molecular Weight357.00 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N.O
InChIInChI=1S/C9H9Br2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m0./s1
InChIKeyAHVWYAAFMAVNCY-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate – Product Identity, Physicochemical Profile, and Procurement Baseline


(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate (CAS 300-38-9 for the anhydrous form; the hydrate bears CAS 1312313-75-9) is the L-enantiomer of 3,5-dibromotyrosine, a dihalogenated aromatic amino acid. It crystallizes as efflorescent orthorhombic needles or plates from water and decomposes at 245 °C when anhydrous [1]. The compound is classified pharmacologically as an antithyroid agent (ATC H03BX02) and functions as a thyroid hormone synthesis inhibitor [2]. Its hydrated form (C₉H₁₁Br₂NO₄, MW 357.00) carries two bromine substituents at the 3- and 5-positions of the phenolic ring, distinguishing it from mono‑halogenated and non‑halogenated tyrosine analogs in terms of electronic character, hydrogen‑bonding capacity, and biochemical recognition [3].

Why (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate Cannot Be Replaced by Generic Tyrosine Analogs – A Procurement Risk Analysis


Simple substitution of 3,5‑dibromotyrosine hydrate with unmodified L‑tyrosine, mono‑bromo‑L‑tyrosine, 3,5‑dichloro‑L‑tyrosine, or 3,5‑diiodo‑L‑tyrosine fails because the bromination pattern and hydration state simultaneously dictate solubility, acid‑base speciation, enzymatic specificity, and pharmacological target engagement. 3,5‑Dibromo‑L‑tyrosine is a specific product of eosinophil peroxidase (EPO) but not myeloperoxidase (MPO) under physiological halide concentrations, conferring unique biomarker specificity [1]. The phenolic pKₐ of 7.60 renders the hydroxyl group partially ionized at physiological pH, a feature not shared by non‑halogenated tyrosine (pKₐ ~10) [2]. Hydrate formation further alters gravimetric dosing accuracy and long‑term storage stability relative to the anhydrous form. These orthogonal differences mean that procurement of a generic “bromotyrosine” or “diiodotyrosine” in place of the defined hydrate risks irreproducible biochemical results, incorrect stoichiometry in peptide synthesis, and invalid biomarker quantification.

Quantitative Comparative Evidence for (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate – Head‑to‑Head Data Against Key Analogs


Enzymatic Formation Specificity: Eosinophil Peroxidase vs. Myeloperoxidase Discrimination

Under physiological halide concentrations (100 mM Cl⁻, ≤100 μM Br⁻), eosinophil peroxidase (EPO) generates both 3‑bromotyrosine and 3,5‑dibromotyrosine from L‑tyrosine, whereas myeloperoxidase (MPO) fails to produce detectable 3,5‑dibromotyrosine under identical conditions [1]. This enzymatic discrimination was confirmed by HPLC, electrospray ionization mass spectrometry, and multinuclear (¹H and ¹⁵N) NMR spectroscopy [1]. In contrast, 3‑chlorotyrosine is exclusively a product of MPO, and 3,5‑diiodotyrosine arises from thyroid peroxidase, establishing 3,5‑dibromotyrosine as an EPO‑selective molecular fingerprint [1].

eosinophil peroxidase protein oxidation biomarker specificity

Aqueous Solubility: 3,5‑Dibromotyrosine vs. 3,5‑Diiodotyrosine – 12‑Fold Advantage

The aqueous solubility of 3,5‑dibromo‑L‑tyrosine at 25 °C is approximately 4 mg/mL (1 g dissolves in 250 mL water) [1]. In contrast, 3,5‑diiodo‑L‑tyrosine exhibits a solubility of only 0.34 mg/mL (0.34 g/L at 25 °C) [2]. This represents a ~12‑fold solubility advantage for the dibromo analog, which facilitates preparation of concentrated stock solutions for in vitro assays and reduces the need for organic co‑solvents that may interfere with biological systems.

solubility formulation aqueous buffer compatibility

Phenolic pKₐ Shift: 3,5‑Dibromotyrosine vs. L‑Tyrosine – Ionization State at Physiological pH

The phenolic hydroxyl group of 3,5‑dibromo‑L‑tyrosine exhibits pKₐ₂ = 7.60 (at 25 °C), whereas the phenolic pKₐ of unsubstituted L‑tyrosine is approximately 10.1 [1][2]. This ~2.5 log unit shift results from the electron‑withdrawing effect of the two ortho‑bromine substituents. At physiological pH 7.4, approximately 40 % of 3,5‑dibromotyrosine molecules carry a deprotonated phenolate anion, compared to <0.2 % for L‑tyrosine, fundamentally altering hydrogen‑bond donor/acceptor capacity, metal‑chelation behavior, and molecular recognition by antibodies or receptors.

pKa ionization state hydrogen bonding molecular recognition

Pharmacological Antagonism: (3,5‑Dibromotyrosine²)-Oxytocin as a Potent Inhibitor of Oxytocin – pA₂ Quantification

Incorporation of 3,5‑dibromo‑L‑tyrosine at position 2 of [1‑β‑mercaptopropionic acid]‑oxytocin yields a potent oxytocin inhibitor with pA₂ = 7.05 (antioxytocic activity in isolated rat uterus) and pA₂ = 7.44 (antiavian vasodepressor activity) [1]. The unmodified oxytocin peptide acts as a full agonist under identical assay conditions. The dibromotyrosine substitution converts the peptide from agonist to antagonist while retaining high binding affinity; comparable modifications with unhalogenated tyrosine or mono‑iodotyrosine at position 2 do not produce equivalent antagonist potency (class‑level inference from oxytocin SAR literature) [1].

oxytocin antagonist peptide inhibitor pA2 pharmacology

System Xc‑ Antiporter Inhibition: 3,5‑Dibromotyrosine Serves as the Parent Scaffold for Neuroprotective Inhibitors

Gajewski and Barger (2023) identified 3,5‑dibromotyrosine as the foundational scaffold for a series of system Xc‑ cystine‑glutamate antiporter inhibitors. Ten N‑acylated derivatives were synthesized from 3,5‑dibromotyrosine and tested for inhibition of glutamate release from LPS‑activated microglia; eight compounds exhibited inhibitory activity, and lead compound 35DBTA7 demonstrated neuroprotective efficacy in primary cortical neuron‑microglia co‑cultures [1]. While L‑tyrosine itself shows negligible SXc‑ inhibition, the 3,5‑dibromo substitution pattern is essential for antiporter recognition, as the bromine atoms occupy critical hydrophobic pockets in the transporter binding site [1].

system Xc- glutamate release neuroprotection medicinal chemistry

Urinary Biomarker Quantification: DiBrY vs. BrY as Differential Indicators of Oxidative Stress in Diabetes

In a cohort of healthy human subjects (n=23), urinary 3,5‑dibromotyrosine (DiBrY) concentration was 0.7 ± 0.1 µmol/mol creatinine, compared to 3‑bromotyrosine (BrY) at 3.8 ± 0.3 µmol/mol creatinine—a 5.4‑fold difference in baseline abundance [1]. In diabetic patients, both markers were elevated relative to healthy controls, but DiBrY showed a proportionally greater increase, suggesting differential diagnostic sensitivity [1]. This quantitative ratio (BrY:DiBrY ≈ 5.4:1 in health) provides a reference baseline that can only be established using authentic 3,5‑dibromotyrosine standard.

biomarker oxidative stress diabetes LC-MS/MS

Optimal Research and Industrial Application Scenarios for (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate


Eosinophil Peroxidase Activity Probe Development

Use 3,5‑dibromotyrosine hydrate as a reference standard for developing EPO‑specific activity assays. The compound's exclusive formation by EPO (not MPO) under physiological halide conditions enables discrimination of eosinophil‑mediated from neutrophil‑mediated oxidative damage in tissue biopsies, bronchoalveolar lavage fluid, and urine samples [1]. Researchers should spike authentic DiBrY standard into biological matrices for calibration curves in LC‑MS/MS methods targeting eosinophilic inflammation in asthma, allergic disorders, and helminthic infections.

Oxytocin Receptor Antagonist Peptide Synthesis

Incorporate 3,5‑dibromotyrosine at position 2 of oxytocin or vasopressin peptide analogs to generate potent receptor antagonists. The published pA₂ values of 7.05–7.44 provide benchmark pharmacological potency for structure‑activity relationship (SAR) optimization [2]. The compound should be employed with appropriate orthogonal protecting group strategies (e.g., Fmoc‑Tyr(3,5‑Br₂)‑OH) to ensure regioselective incorporation during solid‑phase peptide synthesis.

System Xc‑ Antiporter Inhibitor Library Synthesis

Utilize 3,5‑dibromotyrosine hydrate as the parent carboxylic acid for amidation with diverse acyl halides to generate focused compound libraries targeting the system Xc‑ cystine‑glutamate antiporter. Eight of ten tested derivatives in the Gajewski and Barger series showed inhibitory activity against microglial glutamate release, confirming the scaffold's suitability for medicinal chemistry optimization [3]. The compound should be procured in high purity (>96 % by nonaqueous titration) to minimize side reactions during derivatization.

LC‑MS/MS Reference Standard for Oxidative Stress Biomarker Panels

Employ 3,5‑dibromotyrosine hydrate as an authentic standard in multiplexed LC‑MS/MS methods quantifying urinary oxidized tyrosines (DiY, NY, BrY, DiBrY) for clinical oxidative stress assessment. The established healthy baseline of 0.7 ± 0.1 µmol/mol creatinine for DiBrY provides a critical reference point for distinguishing pathological elevations in diabetic and inflammatory disease cohorts [4]. Isotopic dilution with ¹³C‑ or ²H‑labeled DiBrY internal standards is recommended for absolute quantification.

Quote Request

Request a Quote for (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.